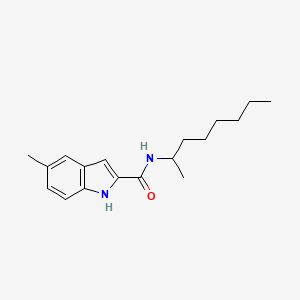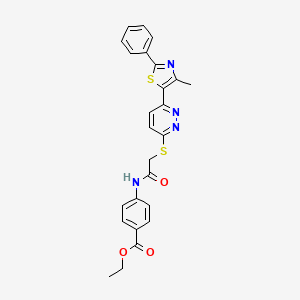![molecular formula C22H29N3O6 B11289614 Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11289614.png)
Ethyl 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a spirocyclic system, a methoxyphenyl group, and a tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a diol and an amine.
Introduction of the Methoxyphenyl Group: This step involves the reaction of a phenol derivative with a suitable electrophile to introduce the methoxy group.
Construction of the Tetrahydropyrimidine Ring: This can be achieved through a condensation reaction between an aldehyde and a urea derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学研究应用
ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
作用机制
The mechanism of action of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a methoxy group.
ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of ETHYL 6-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its spirocyclic system, which may confer unique biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C22H29N3O6 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
ethyl 6-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H29N3O6/c1-3-29-20(26)18-17(14-25-10-8-22(9-11-25)30-12-13-31-22)23-21(27)24-19(18)15-4-6-16(28-2)7-5-15/h4-7,19H,3,8-14H2,1-2H3,(H2,23,24,27) |
InChI 键 |
JTGOVKPKNVDZJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC4(CC3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11289538.png)
![2-Benzyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11289541.png)
![1-methyl-N-(2-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11289545.png)
![phenyl[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B11289546.png)
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B11289548.png)

![5-(2-fluorophenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11289553.png)
![Ethyl 4-({[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11289556.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11289565.png)
![5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11289567.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11289575.png)

